molecular formula C18H19NO5 B044525 Z-D-Tyrosine methyl ester CAS No. 124456-04-8

Z-D-Tyrosine methyl ester

Cat. No. B044525
M. Wt: 329.3 g/mol
InChI Key: SLLMDHBKALJDBW-MRXNPFEDSA-N
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Description

Synthesis Analysis

The synthesis of Z-D-Tyrosine methyl ester involves several key steps, each critical for achieving the desired product with high purity and yield. One approach includes the direct transformation of the methyl esters of L-tyrosine into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group, showcasing the compound's reactivity and versatility in organic synthesis (Penso et al., 2003).

Molecular Structure Analysis

The crystal structure of L-tyrosine methyl ester has been determined and compared to its related esters, revealing almost isostructural characteristics with the other esters. It crystallizes in the orthorhombic chiral space group, highlighting its solid-state properties crucial for drug delivery applications (Nicolaï et al., 2011).

Chemical Reactions and Properties

Z-D-Tyrosine methyl ester participates in various chemical reactions, including those involved in the synthesis of polymers and the development of fluorescent sensors. Its stability and reactivity under different conditions are pivotal for its use in these applications. For instance, it has been used to develop a sensitive fluorescent sensor for detecting methyl parathion, demonstrating its utility in environmental monitoring (Hou et al., 2015).

Scientific Research Applications

Peptide Synthesis

  • Application : “Z-D-Tyrosine methyl ester” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions.

Prodrug for L-Tyrosine

  • Application : “L-Tyrosine methyl ester” is used as a prodrug for L-Tyrosine . Prodrugs are often designed for their behavior in solution, understanding their solid-state properties is the first step in mastering drug delivery .
  • Method : The exact method of application would depend on the specific prodrug strategy, a transient modification of physicochemical properties through chemical derivatization .
  • Results : Because L-Tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, it should be one of the better prodrugs among the alkyl esters of tyrosine .

Enzyme-Catalyzed L-Tyrosine Derivatization

  • Application : L-Tyrosine is a valuable compound widely used in the food, health care, and cosmetics industries . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
  • Method : Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .
  • Results : The outcome of this application would be the successful synthesis of high-value chemicals from L-Tyrosine .

Tyrosine Bioconjugation

  • Application : Tyrosine bioconjugation is an increasingly important field of research, with wide-ranging applications in areas such as therapeutics and biomaterials . “Z-D-Tyrosine methyl ester” can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .
  • Method : The exact method of application would depend on the specific bioconjugation strategy .
  • Results : The outcome of this application would be the successful synthesis of protein bioconjugates with multiple different modifications .

Antimicrobial Activities

  • Application : “p-Hydroxycinnamoylamides (with DOPA, tyrosine methyl esters or with dopamine or tyramine)” showed inhibitory activities similar to hydroquinone and better one, even though, than p-coumaric acid, used as standard tyrosinase inhibitors .
  • Method : The exact method of application would depend on the specific antimicrobial strategy .
  • Results : The outcome of this application would be the successful synthesis of compounds with antimicrobial activities .

properties

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLMDHBKALJDBW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467786
Record name Z-D-Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Tyrosine methyl ester

CAS RN

124456-04-8
Record name Z-D-Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (4.6 mL, 63.33 mmol, 2 eq) was added dropwise to dry MeOH (65 mL) at 0° C. and stirred for 5 min. Tyrosine (5.70 g, 31.5 mmol, 1 eq) was then added and the reaction vessel was fitted with a drying tube filled with drierite and slowly allowed to come to room temperature over 21 h. The solvent was then evaporated and crude product dried over high vacuum for 8 h. The crude product was then dissolved in a 1:1 mixture of acetone (63 mL) and a 7% solution of Na2CO3 in water (63 mL). Benzyl chloroformate (4.7 mL, 34.7 mmol, 1.2 eq) was then added dropwise and the reaction was stirred for 3 h at room temperature. Ethyl acetate was then added (300 mL), and the organic layer was washed with water (100 mL), brine (100 mL) and dried over Na2SO4. The solvent was evaporated to give 10 as a viscous yellow oil (10.37 g). The product was used in the next step without purification.
Quantity
4.6 mL
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reactant
Reaction Step One
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65 mL
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5.7 g
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0 (± 1) mol
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reactant
Reaction Step Three
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4.7 mL
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Name

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